2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Polymer Chemistry Material Processing Polyimide Synthesis

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, widely referred to as Bisphenol A dianhydride (BPADA) and carrying CAS number 38103-06-9, is an aromatic dianhydride monomer of the molecular formula C31H20O8 and molecular weight 520.49 g/mol. Its structure, characterized by a central bisphenol A core linked to two phthalic anhydride moieties via ether bridges, imparts flexibility to the resulting polyimide backbone.

Molecular Formula C31H20O8
Molecular Weight 520.5 g/mol
CAS No. 38103-06-9
Cat. No. B1329655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
CAS38103-06-9
Molecular FormulaC31H20O8
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O
InChIInChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3
InChIKeyMQAHXEQUBNDFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA, CAS 38103-06-9): A High-Performance Dianhydride Monomer for Advanced Polyimide Synthesis


2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, widely referred to as Bisphenol A dianhydride (BPADA) and carrying CAS number 38103-06-9, is an aromatic dianhydride monomer of the molecular formula C31H20O8 and molecular weight 520.49 g/mol . Its structure, characterized by a central bisphenol A core linked to two phthalic anhydride moieties via ether bridges, imparts flexibility to the resulting polyimide backbone . This monomer is a key precursor for synthesizing a diverse class of poly(ether imide)s and co-polyimides, which are renowned for their high thermal stability, strong mechanical integrity, and tunable optical properties . The strategic incorporation of the isopropylidene and ether linkages in BPADA is the primary driver behind the enhanced processability and balanced performance profile of its derived polymers, setting it apart from more rigid dianhydride alternatives and making it a critical raw material for applications in flexible electronics, advanced gas separation membranes, and high-temperature coatings [1].

The Strategic Importance of Selecting BPADA (CAS 38103-06-9) Over Generic Dianhydrides for Precision Polyimide Engineering


The assumption that all aromatic dianhydrides are interchangeable in polyimide formulations is a critical miscalculation in material science. Polyimides derived from 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA) possess a fundamentally different property fingerprint compared to those synthesized from structurally more rigid alternatives like Pyromellitic Dianhydride (PMDA), Benzophenonetetracarboxylic Dianhydride (BTDA), and Oxydiphthalic Anhydride (ODPA) . The flexible ether and isopropylidene linkages in BPADA dramatically enhance polymer chain mobility, which manifests as significantly improved solubility in common organic solvents and a reduction in the accessible free volume compared to PMDA and BTDA [1]. These structural distinctions are not merely academic; they dictate the material's performance across critical metrics such as dielectric constant, water absorption, metal adhesion, and gas transport selectivity . Therefore, direct substitution without rigorous empirical validation will almost certainly lead to a failure in meeting specific application requirements, underscoring the necessity for a data-driven monomer selection process as outlined in the evidence below.

Quantitative Differentiation Guide: 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA, CAS 38103-06-9) vs. Key Comparators


Superior Solution Processability of BPADA-Based Polyimides vs. Rigid Dianhydrides (PMDA/BTDA)

A key procurement advantage of BPADA is the enhanced solubility of its derived poly(amic acid) precursors, enabling formulation of soluble varnishes, a feature not readily achievable with rigid dianhydrides like PMDA . While specific solubility concentration data is vendor-reported, the underlying mechanism is supported by molecular dynamics simulations. The accessible free volume (AFV) in polyetherimides derived from BPADA is the lowest among common dianhydrides, with AFV decreasing in the order: PMDA > BTDA∼6FDA > ODPA > BPADA [1]. This lower AFV correlates with a more densely packed but flexible polymer chain, which is a characteristic that facilitates solubility in common polar aprotic solvents like NMP and DMF .

Polymer Chemistry Material Processing Polyimide Synthesis

Quantified Superiority in Dielectric Performance and Moisture Uptake vs. ODPA for 5G Electronics

For high-frequency applications like 5G flexible printed circuit boards, BPADA offers distinct performance advantages over oxydiphthalic anhydride (ODPA). Commercial technical data from SABIC indicates that their high-purity BPADA powder (SD1100P) delivers lower water absorption and better dielectric performance compared to ODPA . Polyimide films derived from BPADA-ODA have been reported to exhibit a dielectric constant in the range of 2.8 to 2.9 when measured at frequencies from 0.1 kHz to 1 MHz under 50% relative humidity [1].

Microelectronics 5G Materials Flexible Circuits

Highest CO2/CH4 and O2/N2 Permselectivity Among Fluorinated Polyimides vs. 6FDA

In a direct head-to-head comparison of gas transport properties for a series of fluorinated polyimides, the polymer prepared from BPADA demonstrated the highest gas permselectivity, whereas the polymer from 6FDA exhibited the highest gas permeability. The BPADA-based polyimide achieved a CO2/CH4 ideal selectivity of ~37.2 and an O2/N2 ideal selectivity of ~8.4, significantly exceeding the performance of the 6FDA analog [1]. This performance places the BPADA-based material closer to the latest Robeson upper boundary limits for these gas pairs [1].

Gas Separation Membranes Polymer Permeability Carbon Capture

Molecular Dynamics Insight: BPADA's Unique Free Volume Characteristics vs. PMDA, BTDA, ODPA, 6FDA

Molecular dynamics simulations provide a fundamental understanding of BPADA's behavior. A study modeling five polyetherimides (PEIs) based on the FMTBDA diamine and various dianhydrides (PMDA, BTDA, ODPA, 6FDA, and BPADA) found that the accessible free volume (AFV) for all probe sizes decreased in the specific order: PMDA > BTDA∼6FDA > ODPA > BPADA [1]. This places BPADA-based PEIs as having the lowest AFV among these common dianhydride derivatives, a finding that aligns with experimental gas transport and solubility trends [1].

Computational Material Science Polymer Physics Structure-Property Relationship

Validated Application Scenarios for 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA, CAS 38103-06-9) Based on Quantitative Differentiation


Soluble Polyimide Varnishes for Advanced Coatings and Composite Matrices

Researchers and engineers formulating high-performance coatings and composite matrices should prioritize BPADA over rigid dianhydrides like PMDA or BTDA when solution processability is a critical requirement. The molecular evidence that BPADA-based polymers possess the lowest accessible free volume (PMDA > BTDA∼6FDA > ODPA > BPADA) [1] directly translates to the practical ability to create high-quality, soluble polyimide varnishes in solvents like NMP . This enables the use of cost-effective and scalable coating, spraying, and prepreg manufacturing methods that are unattainable with the insoluble or poorly soluble poly(amic acid) intermediates of its rigid counterparts. This scenario is directly supported by the cross-study comparable evidence from Section 3.

Formulating Low-Loss Dielectric Layers for 5G Flexible Electronics

For the development of flexible printed circuit boards (PCBs) and antenna substrates in 5G and future high-frequency communication devices, BPADA is the scientifically validated choice over alternatives like ODPA. The evidence shows that BPADA-derived polyimide films exhibit a low dielectric constant in the range of 2.8–2.9 [2], coupled with lower water absorption compared to ODPA-based materials . This combination is essential for minimizing signal transmission loss and ensuring device reliability in humid environments, making BPADA a strategic monomer for high-speed data transmission applications. This recommendation is grounded in the cross-study comparable evidence presented in Section 3.

High-Selectivity Membranes for Natural Gas Sweetening (CO2/CH4 Separation)

In the design of polymeric membranes for natural gas sweetening, where the primary goal is to separate CO2 from CH4 with maximum efficiency, BPADA should be selected over high-permeability monomers like 6FDA. The direct head-to-head evidence demonstrates that BPADA-based polyimides achieve a superior CO2/CH4 permselectivity of ~37.2, whereas 6FDA-based analogs, while more permeable (P(CO2) = 71.3 Barrer), sacrifice separation efficiency [3]. For applications where process purity and reduced methane slip are the dominant economic and environmental drivers, the high selectivity of BPADA-based membranes offers a clear performance advantage. This scenario is directly derived from the head-to-head comparative evidence in Section 3.

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